H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is a synthetic peptide comprising a sequence of seven amino acids: glycine, arginine, glycine, aspartic acid, D-serine, and proline. This compound is particularly significant in the field of molecular biology and biochemistry due to its role in inhibiting the binding of fibronectin to platelet-binding sites, which is crucial for integrin-mediated cell adhesion and signaling processes. Its molecular formula is with a molecular weight of approximately 485.57 g/mol.
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is classified as a cyclic peptide and falls under the category of bioactive peptides. It is primarily synthesized in laboratory settings for research purposes and therapeutic applications. The compound has been studied extensively for its interactions with integrins, which are vital for cell adhesion, migration, and differentiation.
The synthesis of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves several key steps:
The choice of coupling agents such as carbodiimides or other activating agents can significantly influence the efficiency and yield of peptide synthesis. Protecting groups are crucial during synthesis to prevent unwanted side reactions that may compromise the integrity of the final product.
The molecular structure of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH features a linear arrangement of amino acids linked by amide bonds, forming a specific conformation that facilitates its biological activity. The presence of D-serine instead of L-serine distinguishes this peptide from similar compounds, influencing its binding properties and biological interactions.
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH can undergo various chemical reactions:
Common reagents used in these reactions include:
The primary mechanism of action for H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH involves its ability to inhibit fibronectin binding to integrin receptors on cell surfaces. This inhibition disrupts cell adhesion and signaling pathways, affecting cellular processes such as migration, proliferation, and survival .
Research indicates that this compound does not compete with adenosine triphosphate (ATP), suggesting that its inhibitory effects are mediated through specific interactions with biomolecules rather than through ATP competition.
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is typically presented as a white powder or crystalline solid in its pure form.
The stability of this peptide can be influenced by environmental factors such as pH and temperature. It is soluble in aqueous solutions, which facilitates its use in biological assays.
Studies have shown that this compound exhibits significant biological activity in promoting cell adhesion and migration through its interaction with integrin receptors.
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH has several applications in scientific research:
The therapeutic trajectory of RGD peptides originated in 1984 with the landmark discovery by Pierschbacher and Ruoslahti that this tripeptide sequence mediated cell adhesion through integrin binding [1] [9]. This foundational work revealed that synthetic linear RGD peptides could competitively inhibit fibronectin binding to integrins, establishing their potential as antagonists of cell-matrix interactions [9]. The 1990s witnessed significant chemical optimization efforts, particularly through the development of cyclic RGD peptides (e.g., cyclo[Arg-Gly-Asp-D-Phe-Val]) designed to constrain the RGD motif into bioactive conformations resembling those in native protein ligands [1] [6]. Cyclization yielded substantial improvements in binding affinity (e.g., 10–100-fold increases in αvβ3 inhibition) and proteolytic stability compared to linear analogues, enabling their application in angiogenesis imaging and anti-thrombotic therapy [4] [6].
Table 1: Evolution of Key RGD Peptide Therapeutics
| Peptide | Structure | Primary Target | Clinical/Research Application |
|---|---|---|---|
| Linear RGD | H-Arg-Gly-Asp-OH | Pan-RGD integrins | Foundational cell adhesion studies |
| Eptifibatide | Cyclo[His-Arg-Gly-Asp-Trp] | αIIbβ3 | FDA-approved anti-thrombotic (1998) |
| Cilengitide | Cyclo[Arg-Gly-Asp-D-Phe-Val] | αvβ3/αvβ5 | Phase III glioblastoma trials (2000s) |
| H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH | Linear with D-residue | αvβ3/α5β1 | Tumor-targeted drug delivery research |
By the early 2000s, RGD peptides transitioned into targeted delivery systems, with ligands like H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH engineered to conjugate with nanocarriers, drugs, or imaging agents. These constructs leveraged integrin overexpression in pathological conditions—notably αvβ3 in tumor vasculature and α5β1 in metastatic cells—to achieve site-specific accumulation [4] [8]. Despite setbacks in broad-spectrum anti-angiogenic therapies (e.g., cilengitide failures in glioblastoma), newer generations emphasize integrin subtype selectivity and multimodal functionality, exemplified by the incorporation of non-natural amino acids like D-serine to refine pharmacological profiles [1] [6].
The introduction of D-amino acids into peptide therapeutics represents a strategic approach to overcome inherent limitations of natural L-configured sequences. Enzymatic degradation by endogenous proteases—which exhibit chiral specificity for L-amino acids—constitutes a major barrier to the in vivo stability and bioavailability of therapeutic peptides. D-amino acid substitutions confer protease resistance by disrupting recognition by stereospecific enzymes, thereby extending plasma half-life and functional persistence [6] [7]. In the context of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, the D-serine residue at position 5 introduces local conformational constraints that shield adjacent peptide bonds from cleavage while preserving integrin-binding capacity [2].
Biophysically, D-amino acids influence backbone dihedral angles and side-chain orientations, altering peptide tertiary structure. Nuclear magnetic resonance (NMR) studies of cyclic RGD peptides have demonstrated that D-residues stabilize β-turn conformations essential for high-affinity integrin engagement [6] [7]. For example, cyclic peptides containing D-phenylalanine (e.g., c[RGDfV]) exhibit significantly enhanced αvβ3 binding (IC₅₀ ≈ 0.03 μM) compared to linear counterparts (IC₅₀ ≈ 1.7 μM) due to pre-organization of the RGD motif into the bioactive loop [6]. Similarly, molecular dynamics simulations reveal that D-serine in H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH reduces conformational entropy, favoring extended structures that optimize Arg and Asp side-chain positioning for integrin contact [2].
Table 2: Impact of D-Amino Acids on RGD Peptide Properties
| Parameter | L-Amino Acid Peptide | D-Amino Acid Modified Peptide | Functional Consequence |
|---|---|---|---|
| Proteolytic stability | Low (rapid cleavage in serum) | High (resistance to proteases) | Extended circulatory half-life |
| Conformational freedom | High (disordered structures) | Restricted (stabilized turns) | Enhanced binding affinity/selectivity |
| Target dissociation | Fast (e.g., minutes) | Slow (e.g., hours) | Prolonged receptor occupancy |
Critically, not all integrins respond identically to D-amino acid modifications. While αvβ3 tolerates diverse D-residues adjacent to RGD, α5β1 exhibits stricter stereochemical preferences, necessitating empirical optimization for subtype-specific targeting [6] [8]. The D-serine in H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH thus balances stability enhancement with preserved recognition by αvβ3 and α5β1 integrins, enabling its utility in sustained delivery applications [4].
Integrin-targeting peptides are structurally classified by cyclization state, amino acid composition, and conformational constraints, which collectively determine receptor specificity and functional potency. The primary structural categories include:
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH occupies a distinct niche as a linear peptide with localized conformational control via its D-serine residue. Unlike cyclic peptides, it lacks macrocyclic constraints but achieves partial stabilization through the D-configured serine, which induces a semi-rigid structure favoring integrin engagement. Biochemical analyses indicate its highest affinity targets include αvβ3 (Kd ≈ 120 nM) and α5β1 (Kd ≈ 380 nM), with reduced binding to αIIbβ3 (Kd > 1 μM) [6] [8]. This selectivity profile arises from the peptide’s intermediate flexibility—sufficient to accommodate distinct integrin binding pockets yet constrained enough to exclude structurally incompatible receptors.
Table 3: Structural and Functional Attributes of Integrin-Targeting Peptide Classes
| Structural Class | Representative Sequence | Key Integrin Targets | Binding Affinity (Kd/IC₅₀) | Protease Resistance |
|---|---|---|---|---|
| Linear (L-amino acids) | H-Arg-Gly-Asp-Ser-OH | αvβ3, α5β1, αIIbβ3 | μM range | Low |
| Linear (D-amino acid) | H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH | αvβ3 > α5β1 | 100–500 nM | Moderate |
| Monocyclic | c[Arg-Gly-Asp-D-Phe-Lys] | αvβ3 > αvβ5 | 1–50 nM | High |
| Bicyclic | Eptifibatide | αIIbβ3 | 120 nM (αIIbβ3) | High |
Integrin subtype selectivity is further governed by residues flanking the RGD triad. In H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, the N-terminal glycine minimizes steric interference, while the C-terminal proline may facilitate type II β-turn formation, positioning aspartate optimally for coordination with integrin metal ion-dependent adhesion sites (MIDAS) [2] [7]. Notably, different integrins exhibit distinct spatial requirements for the Arg-Asp distance: αvβ3/α5β1 favor shorter distances (6.7–7.5 Å), achievable via D-amino acid-induced turns, whereas αIIbβ3 accommodates longer separations (7.5–8.5 Å) [6]. This geometric specificity underpins the tailored design of peptides like H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH for applications requiring αvβ3/α5β1 engagement without antiplatelet effects [4] [8].
The ongoing refinement of RGD peptides—exemplified by engineered sequences like H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH—highlights the convergence of structural biology and translational innovation. By integrating stereochemical modifications with rational sequence design, these molecules continue to advance as precision tools for probing and manipulating integrin-mediated pathways in disease.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6